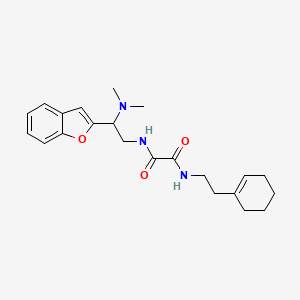![molecular formula C22H20ClN5O3S B2672715 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 894037-68-4](/img/structure/B2672715.png)
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazole . Triazole derivatives, including this compound, have been reported to exhibit a broad spectrum of pharmacological activity . They are considered important active pharmaceutical scaffolds, capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed specific peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The position of substituents in the initial aldehyde was found to be a crucial factor determining the reaction direction in the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the IR and 1H-NMR spectra provided information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of similar compounds have been a subject of interest in the field of chemistry. For example, Kariuki et al. (2021) synthesized isostructural compounds with high yields, highlighting the importance of crystallization and single crystal diffraction for structure determination. These compounds are essentially planar apart from certain groups which are oriented roughly perpendicular to the plane of the molecule, indicating complex molecular geometries that may contribute to their biological activities (Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Antimicrobial and Antifungal Applications
Research has also been conducted on the antimicrobial and antifungal properties of compounds related to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. Sah et al. (2014) explored the synthesis of formazans from a Mannich base of a similar compound, showing moderate antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Sah, P., Bidawat, P., Seth, M., Gharu, C. P., 2014).
Moreover, the study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, including conformational analyses and molecular docking studies, indicates the potential for anticancer applications. The research demonstrated the compounds' stability in the thione form and their interaction with the EGFR binding pocket, highlighting their activity against cancer (Karayel, A., 2021).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown promising anticancer activity . Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Safety and Hazards
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-13-3-8-18(31-2)17(11-13)25-21(30)20(29)24-10-9-16-12-32-22-26-19(27-28(16)22)14-4-6-15(23)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJIXCPCKJFFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2672632.png)

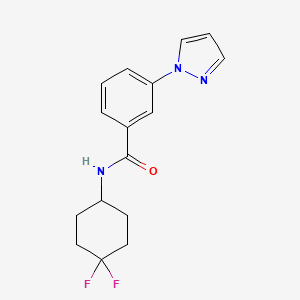
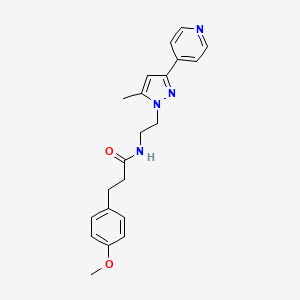
![4-(benzylamino)-1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2672642.png)
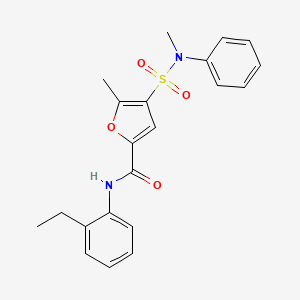
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)

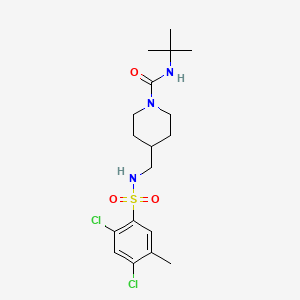

![Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate](/img/structure/B2672650.png)
![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)
![N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide](/img/structure/B2672654.png)
